Reduced Schedule Dependence in Human Tumor Colony-Forming Assay Versus Carzelesin
Adozelesin demonstrates significantly lower schedule dependence compared to the prodrug analog carzelesin in the human tumor colony-forming assay (HTCFA), a clinically relevant ex vivo system using fresh human tumor specimens. While carzelesin exhibits a marked difference in response rates between continuous and 1-hour exposure schedules, adozelesin maintains comparable efficacy across both administration schedules, providing greater flexibility in experimental design [1].
| Evidence Dimension | Overall response rate by administration schedule (highest concentration tested) |
|---|---|
| Target Compound Data | 1-hour exposure: 67% response; continuous exposure: 58% response |
| Comparator Or Baseline | Carzelesin: 1-hour exposure 46% response; continuous exposure 71% response |
| Quantified Difference | Adozelesin response differential = 9 percentage points (p > 0.05, non-significant); Carzelesin response differential = 25 percentage points (p < 0.01, significant) |
| Conditions | Human tumor colony-forming assay (HTCFA) using fresh human tumor specimens; continuous 14-day exposure vs. 1-hour exposure; adozelesin at 5.0 ng/mL (1h) and 0.5 ng/mL (continuous); carzelesin at 15.0 ng/mL (1h) and 1.0 ng/mL (continuous) |
Why This Matters
This schedule independence offers practical advantages in experimental workflows where exposure duration may be constrained, whereas carzelesin requires continuous exposure for optimal activity.
- [1] Hidalgo M, Izbicka E, Cerna C, Gomez L, Rowinsky EK, Weitman SD, Von Hoff DD. Comparative activity of the cyclopropylpyrroloindole compounds adozelesin, bizelesin and carzelesin in a human tumor colony-forming assay. Anticancer Drugs. 1999 Mar;10(3):295-302. View Source
